[3-(2,3-Dihydroxypropoxy)propyl]silanetriol
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Overview
Description
[3-(2,3-Dihydroxypropoxy)propyl]silanetriol: is a silanetriol derivative with the molecular formula C6H16O6Si. This compound is known for its unique chemical structure, which includes a silanetriol core bonded to a propyl chain with dihydroxypropoxy groups. It is used in various industrial and scientific applications due to its reactivity and functional properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(2,3-Dihydroxypropoxy)propyl]silanetriol typically involves the reaction of [3-(2,3-epoxypropoxy)propyl]triethoxysilane with water. This reaction proceeds under controlled conditions to ensure the formation of the desired silanetriol derivative. The reaction is usually carried out in an aqueous medium at a specific pH and temperature to optimize yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and allowed to react under controlled conditions. The process may include steps such as purification and distillation to obtain the final product with high purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: [3-(2,3-Dihydroxypropoxy)propyl]silanetriol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form silane derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of silane derivatives.
Substitution: Formation of various substituted silanetriol derivatives.
Scientific Research Applications
Chemistry: In chemistry, [3-(2,3-Dihydroxypropoxy)propyl]silanetriol is used as a precursor for the synthesis of other organosilicon compounds. Its reactivity and functional groups make it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound is used in the development of biomaterials and as a cross-linking agent in the preparation of hydrogels. Its biocompatibility and functional properties make it suitable for various biological applications .
Medicine: In medicine, this compound is explored for its potential use in drug delivery systems and as a component in medical devices. Its ability to form stable bonds with biological molecules makes it a promising candidate for medical applications .
Industry: In industrial applications, this compound is used in the formulation of coatings, adhesives, and sealants. Its ability to enhance the mechanical properties and durability of materials makes it valuable in various industrial processes .
Mechanism of Action
The mechanism of action of [3-(2,3-Dihydroxypropoxy)propyl]silanetriol involves its interaction with various molecular targets. The hydroxyl groups in the compound can form hydrogen bonds with other molecules, facilitating its incorporation into different materials. The silanetriol core can undergo hydrolysis and condensation reactions, leading to the formation of stable siloxane bonds. These interactions contribute to the compound’s effectiveness in various applications .
Comparison with Similar Compounds
- [3-(2,3-Epoxypropoxy)propyl]triethoxysilane
- [3-(2,3-Dihydroxypropoxy)propyl]trimethoxysilane
- [3-(2,3-Dihydroxypropoxy)propyl]triethoxysilane
Comparison: Compared to similar compounds, [3-(2,3-Dihydroxypropoxy)propyl]silanetriol is unique due to its specific functional groups and reactivity. The presence of dihydroxypropoxy groups enhances its ability to form stable bonds and interact with various substrates. This makes it more versatile and effective in applications such as coatings, adhesives, and biomaterials .
Properties
CAS No. |
88683-97-0 |
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Molecular Formula |
C6H16O6Si |
Molecular Weight |
212.27 g/mol |
IUPAC Name |
3-(3-trihydroxysilylpropoxy)propane-1,2-diol |
InChI |
InChI=1S/C6H16O6Si/c7-4-6(8)5-12-2-1-3-13(9,10)11/h6-11H,1-5H2 |
InChI Key |
URTNGUCLWWXHDG-UHFFFAOYSA-N |
Canonical SMILES |
C(COCC(CO)O)C[Si](O)(O)O |
Origin of Product |
United States |
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